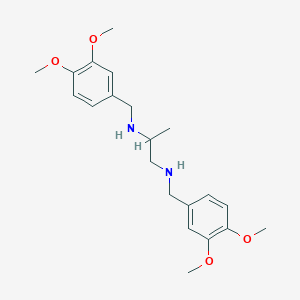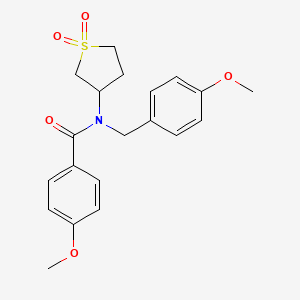
N,N'-bis(3,4-dimethoxybenzyl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina: es un compuesto orgánico con la fórmula molecular C21H30N2O4. Este compuesto presenta dos grupos bencilo sustituidos con grupos metoxi en las posiciones 3 y 4, conectados a un esqueleto de propano-1,2-diamina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina típicamente implica la reacción de cloruro de 3,4-dimetoxi-bencilo con propano-1,2-diamina. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno bajo condiciones de reflujo para asegurar la conversión completa de los reactivos.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi pueden oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Los grupos bencilo pueden reducirse para formar los grupos metilo correspondientes.
Sustitución: Los grupos amina pueden participar en reacciones de sustitución nucleófila, formando derivados con diferentes grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales:
Oxidación: Formación de 3,4-dimetoxi-benzaldehído o ácido 3,4-dimetoxi-benzoico.
Reducción: Formación de N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina con grupos metilo.
Sustitución: Formación de diversos derivados dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
Química: N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina se utiliza como bloque de construcción en la síntesis orgánica.
Biología: En la investigación biológica, este compuesto se puede utilizar como ligando en el estudio de las interacciones enzima-sustrato. Su capacidad para formar complejos estables con iones metálicos lo hace útil en la química bioinorgánica.
Medicina: El potencial del compuesto como farmacóforo se ha explorado en la química medicinal. Puede servir como compuesto líder para el desarrollo de nuevos medicamentos dirigidos a enzimas o receptores específicos.
Industria: En el sector industrial, N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina se puede utilizar en la producción de productos químicos especiales y polímeros. Su reactividad y estabilidad lo hacen adecuado para diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos amina del compuesto pueden formar enlaces de hidrógeno o coordinarse con iones metálicos, influyendo en la actividad de la molécula diana. Los grupos metoxi también pueden participar en interacciones hidrofóbicas, lo que aumenta la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
N,N'-bis(2-aminoetil)-1,3-propanediamina: Este compuesto tiene un esqueleto de diamina similar pero carece de los grupos bencilo y metoxi.
N,N'-bis(3,4-dimetoxi-bencil)etano-1,2-diamina: Estructura similar pero con un esqueleto de etano en lugar de propano.
Unicidad: N,N'-bis(3,4-dimetoxi-bencil)propano-1,2-diamina es única debido a la presencia de ambos grupos bencilo y metoxi, que confieren propiedades químicas y reactividad distintas.
Propiedades
Fórmula molecular |
C21H30N2O4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1-N,2-N-bis[(3,4-dimethoxyphenyl)methyl]propane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O4/c1-15(23-14-17-7-9-19(25-3)21(11-17)27-5)12-22-13-16-6-8-18(24-2)20(10-16)26-4/h6-11,15,22-23H,12-14H2,1-5H3 |
Clave InChI |
ANGZRUFMMINUAK-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC1=CC(=C(C=C1)OC)OC)NCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1-[(phenylcarbamoyl)methyl]-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11599504.png)
![N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B11599510.png)
![ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11599529.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol](/img/structure/B11599535.png)


![2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11599547.png)
![2-[(5E)-5-(4-butoxy-3-ethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11599548.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11599551.png)
![(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11599554.png)
![4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11599560.png)
![4-(2-methylphenyl)-3-[(1E)-prop-1-en-1-yl]-2-(thiophen-2-yl)-4H-chromene](/img/structure/B11599561.png)
![N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11599567.png)
![(2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11599568.png)
